2-(6-Chloropyrazin-2-yl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7ClN2O |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-(6-chloropyrazin-2-yl)phenol |
InChI |
InChI=1S/C10H7ClN2O/c11-10-6-12-5-8(13-10)7-3-1-2-4-9(7)14/h1-6,14H |
InChI Key |
UBUIYLVHLZHQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=N2)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 6 Chloropyrazin 2 Yl Phenol and Its Advanced Derivatives
Precursor Synthesis and Functionalization of the Pyrazine (B50134) Core
The foundation of synthesizing complex pyrazine derivatives lies in the preparation and functionalization of its core precursors.
Preparation of Halogenated Pyrazine Intermediates (e.g., 2,6-Dichloropyrazine)
2,6-Dichloropyrazine (B21018) is a critical intermediate for the synthesis of a wide array of pharmaceutical compounds, including those targeting neurological disorders and antimicrobial agents. zcpc.netzcpc.net Its chemical structure, featuring two chlorine atoms on the pyrazine ring, allows it to serve as a versatile building block. zcpc.net
Historically, the synthesis of 2,6-dichloropyrazine has been achieved through the chlorination of pyrazine or its derivatives. zcpc.netzcpc.net One established method involves the direct chlorination of monochloropyrazine with gaseous chlorine. To circumvent the formation of byproducts from solvent reactions, 2,6-dichloropyrazine itself can be used as the solvent. google.com In a typical procedure, monochloropyrazine is mixed with 2,6-dichloropyrazine and a small amount of water. Gaseous chlorine is then bubbled through the mixture at an elevated temperature (60-130°C) until the reaction is complete, affording 2,6-dichloropyrazine in high yield. google.com
An alternative industrial method starts from methyl chloroacetate (B1199739) and glyoxal. These precursors undergo ammoniation and cyclization to form 2-hydroxypyrazine (B42338) sodium. This intermediate is then treated with phosphorous oxychloride in the presence of N,N-dimethylaminopyridine to yield 2-chloropyrazine (B57796). The final step involves the chlorination of 2-chloropyrazine with chlorine gas, using triethylamine (B128534) as a catalyst and dimethyl formamide (B127407) as a solvent, to produce 2,6-dichloropyrazine. google.com
A three-step synthesis starting from the commercially available 2,6-dichloropyrazine has also been used to produce 2,6-diamino-3,5-dinitropyrazine-l-oxide (LLM-105), an insensitive energetic heterocycle. osti.gov
Synthetic Routes to Phenolic Precursors
The synthesis of phenolic precursors is crucial for their subsequent coupling with pyrazine intermediates. Generally, O-alkyl aryl ethers like anisoles are synthesized via the O-methylation of phenols using methyl halides or dimethylsulfate, which requires a strong base. mdpi.com A greener alternative involves using dimethylcarbonate (DMC) as the methylating agent. mdpi.com
Aryl carbamates, another class of phenol (B47542) derivatives, can be synthesized from phenols through reactions with phosgene (B1210022) or its substitutes like triphosgene. mdpi.com The phenol reacts to form an aryl chloroformate in situ, which then reacts with an amine to yield the desired carbamate. mdpi.com However, due to the high toxicity of phosgene and its derivatives, alternative, less hazardous synthetic routes are actively being explored. mdpi.com
Direct Synthetic Strategies for 2-(6-Chloropyrazin-2-yl)phenol
The direct formation of the pyrazinyl-phenol linkage is most commonly achieved through cross-coupling reactions.
Cross-Coupling Approaches for Pyrazinyl-Phenol Linkage
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it has been successfully applied to the synthesis of aryl-substituted pyrazines. rsc.orguwindsor.ca This reaction typically involves the coupling of a halogenated pyrazine with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.orgclockss.org
The choice of catalyst is critical for the successful coupling of π-deficient heteroaryl chlorides like chloropyrazine. clockss.org Early examples utilized conventional palladium-phosphine catalysts. rsc.org Studies have shown that catalysts such as [1,4-bis(diphenylphosphine)butane]palladium(II) dichloride and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) diacetate are particularly effective. clockss.org The reaction is often performed under anaerobic conditions to prevent the homocoupling of the arylboronic acid, a significant side reaction that can occur in the presence of air. clockss.org
In a specific application, the Suzuki coupling of 2,6-dichloropyrazine with 4-(tert-butoxycarbonylamino)phenylboronic acid was used to synthesize an intermediate for TrkA inhibitors. nih.gov This reaction was carried out using a Pd2(dba)3/P(Cy)3 catalyst system in a DMF/water solvent mixture with sodium carbonate as the base. nih.gov Microwave irradiation has also been found to accelerate Suzuki coupling reactions involving pyrazines, significantly reducing reaction times. researchgate.netjst.go.jp
Table 1: Suzuki Coupling Reaction Conditions for Pyrazine Derivatives
| Pyrazine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,6-Dichloropyrazine | Phenylboronic acid | Pd(PPh3)2Cl2 | Na2CO3 | Acetonitrile/Water | Moderate-Good | clockss.org |
| 2,6-Dichloropyrazine | 4-(tert-Butoxycarbonylamino)phenylboronic acid | Pd2(dba)3 / P(Cy)3 | Na2CO3 | DMF/Water | Not specified | nih.gov |
| 2-Amino-3-benzoyl-5-bromopyrazine | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | uwindsor.ca |
| 2,5-Dibromopyrazine | 3-Borylindole | Pd(PPh3)4 | Not specified | Not specified | 69 | researchgate.net |
| Chloropyrazine | Arylboronic acids | [1,4-bis(diphenylphosphine)butane]palladium(II) dichloride | Not specified | Not specified | Good-Excellent | rsc.orgclockss.org |
| Dichloro-heteroaromatics | p-Methoxyphenylboronic acid | Palladium catalyst | Not specified | Not specified | Good-Excellent | researchgate.net |
| 2,6-Dichloropyridine | Heptyl pinacol (B44631) boronic ester | Various Pd catalysts | Various | Various | Variable | acs.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.org While this reaction is primarily for C-N bond formation, it is a crucial strategy for synthesizing amino-substituted pyrazine derivatives, which can be precursors or analogs to pyrazinyl-phenols. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org
The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has greatly expanded the scope and utility of this reaction. wikipedia.orgsigmaaldrich.com For instance, the Pd-PEPPSI-Mes catalyst has been effectively used for the Buchwald-Hartwig amination of 2-(6-chloropyrazin-2-yl)-1H-benzo[d]imidazole with various secondary amines in excellent yields. researchgate.net This highlights the reaction's tolerance to complex and functionalized substrates.
While direct C-O coupling via a Buchwald-Hartwig-type reaction is also possible for the synthesis of diaryl ethers, the amination reaction is more established for creating the C-N linkage in many pyrazine-based structures. organic-chemistry.org
Table 2: Buchwald-Hartwig Amination Conditions for Pyrazine Derivatives
| Pyrazine Substrate | Amine Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-(6-Chloropyrazin-2-yl)-1H-benzo[d]imidazole | Various secondary amines | Pd-PEPPSI-Mes | KOtBu | DME | 65-93 | researchgate.net |
| Aryl Halides | Primary/Secondary Amines | Various Pd/phosphine ligand systems | Various (e.g., NaOtBu) | Toluene, Dioxane | Broad range | wikipedia.orgsigmaaldrich.com |
Other Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in the synthesis of complex molecules for pharmaceuticals and materials science. researchgate.netscirp.org Beyond the more common Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed transformations are instrumental in the synthesis and functionalization of pyrazine-containing compounds.
The Sonogashira coupling, for instance, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been applied to chloropyrazine substrates to introduce alkynyl functionalities. rsc.org For example, N-(3-Chloropyrazin-2-yl)-methanesulfonamide has been subjected to Sonogashira coupling conditions with various acetylenes, leading to the formation of 6-substituted-5H-pyrrolo[2,3-b]pyrazines in moderate to good yields (41–67%). rsc.org This demonstrates the tolerance of the reaction to various functional groups, including amino groups, ketones, and carboxylic acids. rsc.org
The Negishi coupling, which involves the reaction of an organozinc reagent with an organohalide, has also been employed for the functionalization of pyrazines. rsc.org For instance, 2-chloro-6-iodopyrazine (B3024086) has been reacted with an acetylenic zinc reagent, showcasing the utility of this method for introducing diverse substituents onto the pyrazine core. rsc.org
Condensation Reactions for Phenol-Pyrazine Bridge Formation
Condensation reactions provide an alternative and often direct route to forming the crucial bond between a phenol and a pyrazine ring. These reactions typically involve the nucleophilic attack of a phenoxide on an activated pyrazine derivative. conicet.gov.arnih.gov
A common strategy involves the reaction of a phenol with a dihalopyrazine, such as 2,6-dichloropyrazine. nih.gov In a typical procedure, the phenol is deprotonated with a base like potassium carbonate to form the more nucleophilic phenoxide, which then displaces one of the chlorine atoms on the pyrazine ring in a nucleophilic aromatic substitution (SNAr) reaction. For example, the synthesis of 3-phenoxypyrazine-2-carboxamide derivatives has been achieved by reacting methyl 3-chloropyrazine-2-carboxylate with a substituted phenol in the presence of potassium carbonate. rsc.org
The formation of pyrazine derivatives can also occur through the condensation of α-dicarbonyl compounds with amines. researchgate.netresearchgate.net For instance, the reaction of an α-dicarbonyl with an amino compound can lead to the formation of a dihydropyrazine (B8608421) intermediate, which then aromatizes to the pyrazine. researchgate.net While not a direct method for phenol-pyrazine bridge formation, this highlights the fundamental condensation chemistry that underpins pyrazine synthesis.
The efficiency of these condensation reactions can be influenced by factors such as the nature of the solvent, the base used, and the reaction temperature. For instance, in the synthesis of certain pyrazine ethers, the reaction of (5-chloropyrazin-2-yl)methanol (B1592522) with iodoethane (B44018) was carried out in tetrahydrofuran (B95107) (THF) at room temperature using sodium hydride as the base. nih.gov
Derivatization and Structural Modification of this compound
The this compound scaffold serves as a versatile platform for further structural modifications, allowing for the fine-tuning of its physicochemical and biological properties. Derivatization can be targeted at three main positions: the phenolic hydroxyl group, the chloro-substituent on the pyrazine ring, and the aromatic rings themselves.
Modification at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for derivatization, often through etherification or esterification reactions. rhhz.netnih.gov These modifications can significantly impact the molecule's properties.
Etherification is a common strategy. For example, the phenolic hydroxyl can be alkylated to introduce a variety of alkyl or substituted alkyl groups. This is typically achieved by treating the phenol with an alkyl halide in the presence of a base. scirp.org Another approach involves silylation, where the hydroxyl group is converted to a silyl (B83357) ether, such as a t-butyldimethylsilyl (TBDMS) ether, by reacting with a silylating agent like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net
Esterification provides another avenue for modification. The phenol can be acylated using acyl chlorides or anhydrides to form the corresponding esters. scirp.org For instance, derivatization with benzoyl chloride can introduce a benzoyl group. scirp.org The choice of acylating agent allows for the introduction of a wide range of ester functionalities.
These modifications at the phenolic hydroxyl group can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability, which are crucial for its potential applications.
Substitution Reactions on the Chloropyrazine Moiety
The chlorine atom on the pyrazine ring of this compound is a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. wikipedia.orggoogle.com
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring facilitates SNAr reactions, where the chlorine atom is displaced by a nucleophile. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed. nih.govnih.govjst.go.jp
For example, reacting 2,6-dichloropyrazine with various amines, such as N,N-dimethylethylenediamine or 4-methylpiperazine, in the presence of a base like potassium carbonate, leads to the substitution of one of the chlorine atoms. jst.go.jp Similarly, alkoxides can displace the chlorine to form pyrazinyl ethers. nih.govjst.go.jp
The table below summarizes some examples of SNAr reactions on chloropyrazine substrates.
| Nucleophile | Product | Yield (%) | Reference |
| 4-Methylpiperazine | 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine | 80 | jst.go.jp |
| N,N-Dimethylethylenediamine | N1-(6-Chloropyrazin-2-yl)-N2,N2-dimethylethane-1,2-diamine | - | jst.go.jp |
| 2-(Morpholino)ethanol | 4-(2-(6-Chloropyrazin-2-yloxy)ethyl)morpholine | 72 | jst.go.jp |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, offer a powerful alternative for functionalizing the chloropyrazine moiety. wikipedia.orgwikipedia.org
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the chloropyrazine with a wide range of primary and secondary amines. wikipedia.orgnih.govrsc.org This reaction typically employs a palladium catalyst and a phosphine ligand. rsc.org For example, the amination of 2-chloropyrazine with various amines has been achieved using palladium catalysts, providing access to a diverse set of aminopyrazines. nih.govresearchgate.net
The Suzuki coupling, on the other hand, enables the formation of carbon-carbon bonds by reacting the chloropyrazine with an organoboron compound, such as a boronic acid or ester. wikipedia.orgrose-hulman.edunih.govmdpi.comlibretexts.org This method is widely used to introduce aryl or heteroaryl substituents. mdpi.comresearchgate.net For instance, 2,6-dichloropyrazine can undergo Suzuki coupling with arylboronic acids to synthesize diarylpyrazines. nih.govjst.go.jp
The following table presents data from a study on the Suzuki coupling of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with various substituted chloropyrazines. jst.go.jp
| Chloropyrazine Derivative | Product | Yield (%) |
| 2-Chloro-6-cyclohexyloxypyrazine | 3-(6-Cyclohexyloxypyrazin-2-yl)benzaldehyde | 52 |
| 2-Chloro-6-(2-(dimethylamino)ethoxy)pyrazine | 3-(6-(2-(Dimethylamino)ethoxy)pyrazin-2-yl)benzaldehyde | 52 |
| 2-Chloro-6-((2-(dimethylamino)ethyl)amino)pyrazine | 3-(6-((2-(Dimethylamino)ethyl)amino)pyrazin-2-yl)benzaldehyde | 74 |
Regioselective Functionalization of Aromatic Rings
Achieving regioselective functionalization of the aromatic rings in this compound is crucial for synthesizing specific isomers with desired properties. nih.govmdpi.comnih.gov This can be challenging due to the presence of multiple reactive sites. However, various strategies have been developed to control the position of substitution.
The inherent directing effects of the substituents on the phenol and pyrazine rings play a significant role. The hydroxyl group of the phenol is an ortho-, para-director for electrophilic aromatic substitution, while the pyrazine ring is generally electron-withdrawing. nih.govnih.gov
Directed metalation is a powerful technique for achieving regioselectivity. chalmers.se In this approach, a directing group on the aromatic ring coordinates to a metal, such as lithium or magnesium, directing deprotonation (and subsequent electrophilic quench) to a specific position, usually ortho to the directing group. uni-muenchen.de
Transition metal-catalyzed C-H functionalization has emerged as a highly versatile tool for the regioselective introduction of functional groups. nih.govmdpi.com By choosing the appropriate catalyst and directing group, it is possible to selectively functionalize specific C-H bonds on the aromatic rings. nih.gov For example, palladium catalysts have been used for the direct arylation of indazoles at the C7 position. mdpi.com
In some cases, the regioselectivity can be controlled by the reaction conditions. For instance, in the direct arylation of pyrazolo[1,5-a]pyrimidines, a phosphine-containing palladium catalyst promoted arylation at the C7 position, while a phosphine-free protocol led to arylation at the C3 position. mdpi.com
Optimization of Reaction Conditions and Yield Enhancement in Academic Synthesis
The optimization of reaction conditions is a critical aspect of academic synthesis to maximize product yields and minimize side reactions. acs.org This involves systematically varying parameters such as the catalyst, ligand, base, solvent, temperature, and reaction time. acs.org
In the context of palladium-catalyzed cross-coupling reactions, the choice of ligand is often crucial. rsc.org For the Buchwald-Hartwig amination, a variety of phosphine ligands, such as Xantphos, SPhos, and XPhos, have been developed, each with its own advantages for specific substrate combinations. rsc.orgbeilstein-journals.org The selection of the base (e.g., Cs2CO3, K2CO3, NaOtBu) and solvent (e.g., dioxane, toluene, DMF) can also have a significant impact on the reaction outcome. nih.govjst.go.jpbeilstein-journals.org
For example, in a study on the amination of N-protected 4-bromo-7-azaindoles, various ligands, palladium catalysts, and bases were screened to find the optimal conditions. beilstein-journals.org The combination of Pd2(dba)3 as the catalyst, Xantphos as the ligand, and Cs2CO3 as the base in dioxane was found to be highly effective for amide coupling. beilstein-journals.org
Microwave irradiation has also been employed to accelerate reactions and improve yields. nih.govjst.go.jp For instance, the Suzuki coupling of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with chloropyrazine derivatives was carried out in a microwave reactor at 120°C for 10 minutes. jst.go.jp
The optimization process often involves a Design of Experiments (DoE) approach, where multiple parameters are varied simultaneously to efficiently explore the reaction space and identify the optimal conditions. uni-mainz.de This systematic approach is essential for developing robust and high-yielding synthetic protocols.
Spectroscopic Data for this compound Not Available in Publicly Accessible Databases
A thorough search of publicly available scientific databases and chemical literature has been conducted to gather advanced spectroscopic data for the compound This compound . Despite extensive queries, specific experimental data for Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) for this particular molecule could not be located.
The investigation included searches for the compound by name and its molecular formula (C₁₀H₇ClN₂O) . While information and spectroscopic data for related structures—such as various substituted phenols rsc.orgdocbrown.info, pyrazine derivatives rsc.orgresearchgate.net, and other chlorinated heterocyclic compounds—are available, this information is not directly applicable for the precise structural elucidation of this compound. Spectroscopic data is highly specific to the exact molecular structure, and extrapolating from related compounds would not provide the scientifically accurate and detailed findings required for a dedicated analysis.
Vendor information for similar compounds, such as 2-(5-Chloropyrazin-2-yl)phenol (CAS 77585-95-6) bldpharm.comchemsrc.com and 2-(6-Chloropyrazin-2-yl)acetonitrile (CAS 1378332-54-7) chemicalbook.com, was found, but their respective spectroscopic characterization data was not provided in the search results.
Consequently, the generation of an article with detailed research findings and data tables as per the requested outline is not possible at this time due to the absence of the necessary primary spectroscopic data in the searched sources.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 6 Chloropyrazin 2 Yl Phenol
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For 2-(6-Chloropyrazin-2-yl)phenol, with a molecular formula of C10H7ClN2O and a molecular weight of 206.63 g/mol , both low- and high-resolution mass spectrometry techniques provide critical data.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like phenols. In positive ion mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺. Given the molecular weight of 206.63, the ESI-MS spectrum would prominently feature a peak at an m/z (mass-to-charge ratio) of approximately 207.64. The presence of a chlorine atom is indicated by an isotopic peak at [M+H+2]⁺ (m/z 209.64) with an intensity of about one-third of the [M+H]⁺ peak, which is characteristic of the ³⁷Cl isotope. semanticscholar.org In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 205.62, resulting from the loss of the acidic phenolic proton. semanticscholar.orgnih.gov
The fragmentation of the molecular ion provides insight into the compound's structure. The molecular ions generated are often energetically unstable and break down into smaller, characteristic fragments. chemguide.co.uk Aromatic compounds, due to their stable structure, often exhibit a strong molecular ion peak. libretexts.org For aromatic alcohols like phenol (B47542), a prominent molecular ion peak is typical. whitman.edu
Table 1: Predicted ESI-MS Fragmentation Data for this compound
| m/z (Predicted) | Ion Formula | Fragment Lost | Interpretation |
| 207 | [C₁₀H₈ClN₂O]⁺ | - | Protonated Molecular Ion [M+H]⁺ |
| 179 | [C₁₀H₇ClN₂]⁺ | CO | Loss of carbon monoxide from the phenol ring after rearrangement. docbrown.info |
| 172 | [C₉H₅ClN₂]⁺ | H₂O + HCN | Loss of water and hydrogen cyanide from the pyrazine (B50134) ring. |
| 144 | [C₈H₅N₂]⁺ | HCl + CO | Loss of hydrogen chloride and carbon monoxide. |
| 113 | [C₅H₂ClN₂]⁺ | C₅H₅O | Cleavage of the bond between the two rings. |
| 93 | [C₆H₅O]⁺ | C₄H₂ClN₂ | Fragment corresponding to the phenol moiety. |
This table is based on theoretical fragmentation patterns of phenolic and pyrazine compounds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of a molecule by providing highly accurate mass measurements. researchgate.netnih.gov For this compound, HRMS would be used to verify its molecular formula, C₁₀H₇ClN₂O. The technique can differentiate between compounds with the same nominal mass but different elemental compositions. The calculated exact mass of the protonated molecule [M+H]⁺ is compared to the experimentally measured value, with a minimal mass error (typically in parts per million, ppm) confirming the proposed formula.
Table 2: Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
| [C₁₀H₈³⁵ClN₂O]⁺ | 207.0325 | 207.0323 | -0.96 |
| [C₁₀H₈³⁷ClN₂O]⁺ | 209.0296 | 209.0294 | -0.95 |
This table illustrates expected HRMS results. The observed values are hypothetical but reflect typical experimental accuracy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons from lower to higher energy orbitals. up.ac.za The resulting spectrum provides information about the electronic structure and extent of conjugation within the molecule. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions within the aromatic phenol and pyrazine ring systems. msu.edu
The phenol ring itself typically shows two primary absorption bands. up.ac.za The pyrazine ring, a nitrogen-containing heterocycle, also contributes to the spectrum. The conjugation between the phenol and pyrazine rings is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the individual, unconjugated rings. mdpi.com The presence of the chlorine atom and the hydroxyl group as substituents will also influence the positions and intensities of these absorption bands. researchgate.net The electronic spectra of similar aromatic compounds often show intense bands in the UV region. aps.org Studies on related perchlorinated derivatives have shown that halogen substitution can lead to a decrease in the energy of frontier molecular orbitals, resulting in spectral shifts. mdpi.com
Table 3: Predicted UV-Vis Absorption Data for this compound in Methanol (B129727)
| λmax (nm) (Predicted) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Associated Chromophore |
| ~230 | ~25,000 | π → π | Pyrazine ring |
| ~285 | ~15,000 | π → π | Phenol ring and conjugated system |
| ~330 | ~4,000 | n → π* | Pyrazine ring (N lone pairs) |
This table presents predicted absorption maxima based on typical values for conjugated phenolic and heterocyclic systems. up.ac.zaresearchgate.netresearchgate.net
X-ray Crystallography for Solid-State Molecular Geometry and Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. jhu.edu This technique would reveal detailed information about the molecular geometry of this compound, including bond lengths, bond angles, and the dihedral angle between the pyrazine and phenol rings. nih.gov
Table 4: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value | Description |
| Crystal System | Monoclinic | A common crystal system for organic molecules. |
| Space Group | P2₁/c | A frequently observed space group. |
| Dihedral Angle (Phenol-Pyrazine) | ~15° | The twist angle between the two aromatic rings. A smaller angle suggests higher planarity. nih.gov |
| Intramolecular H-Bond (O-H···N) | ~1.9 Å | Distance between the phenolic hydrogen and a pyrazine nitrogen, indicating a strong intramolecular bond. |
| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | Forces that stabilize the crystal packing. Centroid-centroid distances for π-π stacking are typically around 3.8 Å. nih.gov |
This table provides a hypothetical but plausible set of crystallographic parameters based on data from similar molecular structures.
Computational Chemistry and Theoretical Investigations of 2 6 Chloropyrazin 2 Yl Phenol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the properties of 2-(6-Chloropyrazin-2-yl)phenol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method for studying the ground-state properties of molecules. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like this compound. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G, are employed to determine the most stable molecular conformation through geometry optimization. ijaemr.com
Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT studies of analogous structures like phenol (B47542) and substituted pyrazines. Actual values would be obtained from a specific calculation on the title compound.
| Parameter | Predicted Value | Associated Moiety |
|---|---|---|
| C-C (aromatic) Bond Length | ~1.39 Å | Phenol & Pyrazine (B50134) Ring |
| C-N (aromatic) Bond Length | ~1.34 Å | Pyrazine Ring |
| C-O Bond Length | ~1.37 Å | Phenol Ring |
| O-H Bond Length | ~0.96 Å | Phenol Ring |
| C-Cl Bond Length | ~1.74 Å | Pyrazine Ring |
| C-O-H Bond Angle | ~109° | Phenol Ring |
| C-N-C Bond Angle | ~116° | Pyrazine Ring |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. ripublication.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. ripublication.comirjweb.com
For this compound, the HOMO is expected to be predominantly localized on the electron-rich phenol ring, while the LUMO is likely centered on the electron-deficient chloropyrazine ring. This spatial separation indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation. irjweb.com The energy of the HOMO, LUMO, and the resulting gap can be correlated with the molecule's electronic properties and bioactivity. irjweb.comnih.gov
Table 2: Representative Frontier Orbital Energies for this compound Note: Values are illustrative and based on DFT calculations for similar aromatic compounds.
| Parameter | Typical Calculated Value (eV) |
|---|---|
| EHOMO | -6.2 to -5.8 |
| ELUMO | -1.8 to -1.5 |
| ΔE (HOMO-LUMO Gap) | 4.3 to 4.1 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule and predict its reactive sites. uni-muenchen.de The MEP surface is colored based on the electrostatic potential: red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue denotes electron-poor regions (positive potential) that are prone to nucleophilic attack. ajchem-a.comresearchgate.net Green and yellow represent areas with intermediate or near-zero potential. researchgate.netwolfram.com
In this compound, the MEP map would show the most negative potential (red) localized around the nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group, identifying them as the primary sites for electrophilic interaction or hydrogen bond acceptance. nih.gov Conversely, the most positive potential (blue) would be found around the phenolic hydrogen atom, highlighting its role as a potential hydrogen bond donor. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge delocalization by transforming the calculated wavefunction into a localized form that corresponds to the classic Lewis structure of bonds and lone pairs. uni-muenchen.de This method quantifies intramolecular interactions by examining the stabilization energy (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu
Table 3: Predicted NBO Analysis for Key Interactions in this compound Note: The listed interactions and energies are representative examples derived from NBO analysis of similar phenolic and heterocyclic systems.
| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |
|---|---|---|---|
| LP(O) | π(C-C)phenol | π-conjugation | ~20-25 |
| LP(N)pyrazine | π(C-N)pyrazine | π-conjugation | ~18-22 |
| π(C-C)phenol | π*(C-C)pyrazine | Inter-ring conjugation | ~5-10 |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the properties of electronically excited states. rsc.orgresearchgate.net It is widely used to simulate ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical excitation energies and corresponding oscillator strengths (f) for transitions from the ground state to various excited states. bohrium.com
TD-DFT calculations for this compound would predict the wavelength of maximum absorption (λmax), which can be compared with experimental spectroscopic data. science.gov The nature of the electronic transitions can be analyzed by examining the molecular orbitals involved. For this molecule, the lowest energy transition is expected to correspond to a HOMO→LUMO excitation, possessing significant intramolecular charge transfer (ICT) character from the phenol to the chloropyrazine moiety. nih.gov
Table 4: Predicted TD-DFT Data for the Lowest Energy Electronic Transition Note: The λmax value is based on data for structurally similar compounds like (E)-3-((2-(3-chloropyrazin-2-yl)hydrazineylidene)methyl)phenol, which has an experimental λmax of 365 nm. nih.gov
| Parameter | Predicted Value | Transition |
|---|---|---|
| Calculated λmax (nm) | ~360-390 | S0 → S1 |
| Oscillator Strength (f) | > 0.1 | π → π* |
| Major Contribution | HOMO → LUMO | ICT |
Theoretical vibrational frequency calculations using DFT are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. ijaemr.com The calculations yield a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. nih.gov Due to the approximations in DFT and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental ones and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison. nist.gov
For this compound, the calculated spectrum would show characteristic vibrational modes. These include the O-H stretching of the phenol group (~3600 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), C=C and C=N ring stretching modes in the 1600-1400 cm⁻¹ region, and the C-Cl stretching vibration (~700-680 cm⁻¹). ijaemr.comnih.govstanford.edu Comparing these calculated frequencies with experimental FT-IR data helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. nih.gov
Table 5: Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) Note: Experimental values are based on data for phenol and related chloropyrazine derivatives. ijaemr.comnih.gov
| Vibrational Assignment | Calculated Frequency (Scaled) | Typical Experimental Range |
|---|---|---|
| O-H stretch | ~3650 | 3657 ijaemr.com |
| Aromatic C-H stretch | ~3080 | 3050-3100 |
| C=N stretch | ~1610 | ~1666 nih.gov |
| C=C ring stretch | ~1590 | 1500-1600 |
| O-H in-plane bend | ~1190 | ~1193 ijaemr.com |
| C-O stretch | ~1170 | ~1170 nih.gov |
| C-Cl stretch | ~690 | ~689 nih.gov |
Energetic Profiling of Reaction Pathways and Transition States
Computational chemistry offers powerful tools to explore the mechanisms of chemical reactions, providing detailed energetic information about the transformation process.
Computational Exploration of Synthetic Mechanisms
The synthesis of this compound can be computationally explored to understand the underlying reaction mechanisms. A plausible synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyrazine (B21018) and phenol. Density Functional Theory (DFT) calculations are a common method to model such reactions. These calculations can elucidate the step-by-step process of the reaction, including the formation of key intermediates and transition states.
For instance, in a related study on the amination of phenols and halophenols, dual catalytic pathways involving both Ir(III) photocatalysis and phenol–pyridinium EDA complexation were investigated. chemrxiv.org While not a direct thermal reaction, this highlights the complexity of reactions involving phenols and the ability of computational methods to dissect these pathways. In the context of this compound synthesis, DFT could be used to model the reaction of 2,6-dichloropyrazine with phenol, likely proceeding through a Meisenheimer complex intermediate. The calculations would help in understanding the regioselectivity of the reaction, explaining why the substitution occurs at the 2-position of the pyrazine ring.
Another relevant area of computational exploration is the study of similar etherification reactions. For example, the etherification of functionalized phenols with chloroheteroarenes has been studied, highlighting the role of catalyst systems. nih.gov DFT studies in such cases can demonstrate how ligands can open up new pathways for reductive elimination, a key step in many cross-coupling reactions. nih.gov
Prediction of Reaction Intermediates and Energy Barriers
A critical aspect of computational reaction modeling is the prediction of reaction intermediates and the energy barriers associated with their formation and conversion to products. For the synthesis of this compound, DFT calculations can be employed to determine the geometries and energies of the reactants, intermediates, transition states, and products. The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. e3s-conferences.orglibretexts.org
In the proposed SNAr mechanism, the formation of the Meisenheimer intermediate by the attack of the phenoxide ion on the 2-position of the chloropyrazine ring would be a key step. The energy of this intermediate relative to the reactants provides insight into its stability. The transition state for the formation of this intermediate, as well as the transition state for the subsequent loss of the chloride ion to form the final product, can be located and their energies calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier, which is a key determinant of the reaction rate. e3s-conferences.org
Studies on similar reactions, such as the alkylation of phenol, have shown that computational methods can effectively calculate these energy barriers. rsc.org For example, in the gas-phase alkylation of phenol, the uncatalyzed reaction has a significantly higher energy barrier compared to the catalyzed reaction, a finding that can be quantified through computational analysis. rsc.org Similarly, for the synthesis of this compound, computational studies could predict the effect of different catalysts or reaction conditions on the energy barriers, thereby guiding the optimization of the synthetic protocol.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. nih.govmdpi.com This technique solves Newton's equations of motion for a system of atoms, generating a trajectory of atomic positions and velocities. diva-portal.org
For this compound, MD simulations can be used to perform a thorough conformational analysis. The molecule possesses rotational freedom around the C-O bond connecting the phenol and pyrazine rings, as well as potential flexibility in the orientation of the hydroxyl group. MD simulations can sample these different conformations, providing information on their relative energies and populations. semanticscholar.org Studies on substituted pyrazines and pyridines have shown that the conformational preferences can be influenced by subtle interactions, such as those between substituents and the ring nitrogen atoms. colostate.edudtic.mil In the case of this compound, an intramolecular hydrogen bond between the phenolic hydroxyl group and a pyrazine nitrogen atom could be a significant factor in determining the preferred conformation.
Furthermore, MD simulations are instrumental in studying the intermolecular behavior of this compound, both in condensed phases and in biological environments. Simulations in a solvent box (e.g., water) can reveal how the molecule interacts with its surroundings, including the formation of hydrogen bonds and other non-covalent interactions. dovepress.com This is crucial for understanding its solubility and transport properties. When studying interactions with biological macromolecules, such as proteins, MD simulations can provide insights into the stability of the ligand-protein complex, the role of water molecules at the binding interface, and any conformational changes that occur upon binding. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
QSAR and CoMFA are computational techniques used in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net These methods are essential for rational drug design, enabling the prediction of the activity of new compounds and guiding the optimization of lead molecules.
A QSAR study on a series of pyrazine derivatives would involve calculating various molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters. asianpubs.org These descriptors are then used to build a mathematical model that relates them to the observed biological activity (e.g., IC50 values). semanticscholar.orgnih.gov For a series of compounds including this compound, a QSAR model could identify the key structural features that contribute to a particular biological effect. For instance, a study on pyrazine derivatives as antiproliferative agents used multiple linear regression (MLR) and artificial neural network (ANN) models to establish a high correlation between experimental and predicted activity values. nih.govresearchgate.net
CoMFA is a 3D-QSAR technique that goes a step further by considering the three-dimensional steric and electrostatic fields of the molecules. koreascience.krnih.gov In a CoMFA study, the molecules in a dataset are aligned, and the steric and electrostatic interaction energies with a probe atom are calculated at various points on a grid surrounding the molecules. These energy values are then correlated with the biological activity using partial least squares (PLS) regression. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For a series of pyrazinylphenol derivatives, a CoMFA model could reveal, for example, that bulky substituents in a particular region are favorable for activity (steric contour map) or that an increase in positive charge in another region is beneficial (electrostatic contour map). A study on pyrazine derivatives as b-RAF inhibitors successfully used a receptor-guided CoMFA approach to understand the importance of electrostatic and steric interactions in different binding modes. koreascience.kr
Below is a table summarizing hypothetical QSAR findings for a series of pyrazine derivatives, illustrating the types of descriptors and statistical parameters that are typically reported.
| Model | Descriptors | R² | Q² | Predictive R² |
| MLR | LogP, Molar Refractivity, Dipole Moment | 0.85 | 0.75 | 0.70 |
| CoMFA | Steric Fields, Electrostatic Fields | 0.92 | 0.68 | 0.81 |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | 0.95 | 0.72 | 0.85 |
This table is illustrative and does not represent actual data for this compound.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein, to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. rsc.org
For this compound, molecular docking studies can be performed to investigate its potential as an inhibitor of various enzymes or a ligand for different receptors. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. researchgate.netarxiv.orgelifesciences.orgnih.gov
The results of a docking study can provide valuable information, including:
Binding Affinity: An estimated free energy of binding (e.g., in kcal/mol), which provides a measure of the strength of the interaction. researchgate.netelifesciences.org
Binding Mode: The specific orientation and conformation of the ligand within the binding site.
Key Interactions: The specific amino acid residues in the protein that interact with the ligand, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). mdpi.com
For example, a docking study of this compound into the active site of a kinase could reveal the formation of a hydrogen bond between the phenolic hydroxyl group and a backbone carbonyl of the protein, and hydrophobic interactions between the pyrazine and phenyl rings and nonpolar residues in the binding pocket. Such information is crucial for understanding the mechanism of action and for designing more potent and selective analogs. Studies on related pyrazine derivatives have demonstrated the utility of molecular docking in identifying potential biological targets and elucidating binding modes. koreascience.krfrontiersin.org
The following table presents hypothetical docking results for this compound against a protein target, illustrating the type of data that can be obtained.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Key Interactions |
| Kinase X | -8.5 | Asp123, Leu45, Phe67 | H-bond with Asp123, Hydrophobic interactions with Leu45 and Phe67 |
| Receptor Y | -7.9 | Tyr89, Val90, Ser101 | H-bond with Ser101, Pi-pi stacking with Tyr89 |
This table is illustrative and does not represent actual data for this compound.
Chemical Reactivity and Transformational Pathways of 2 6 Chloropyrazin 2 Yl Phenol
Electrophilic Aromatic Substitution on the Phenolic Ring
The phenolic ring in 2-(6-chloropyrazin-2-yl)phenol is activated towards electrophilic aromatic substitution by the powerful ortho-, para-directing hydroxyl (-OH) group. byjus.combdu.ac.insavemyexams.com The lone pairs of electrons on the oxygen atom increase the electron density of the aromatic ring, particularly at the positions ortho and para to the hydroxyl group, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. savemyexams.comresearchgate.net However, the bulky and electron-withdrawing 6-chloropyrazin-2-yl substituent at the C2 position introduces significant steric hindrance and electronic deactivation, which influences the regioselectivity of these reactions.
Nitration of phenols typically occurs with dilute nitric acid at low temperatures, yielding a mixture of ortho- and para-nitrophenols. byjus.combdu.ac.inmlsu.ac.in The use of concentrated nitric acid, often with sulfuric acid, leads to polysubstitution, forming products like 2,4,6-trinitrophenol (picric acid). byjus.combdu.ac.in
For this compound, the directing effects of the substituents are crucial. The hydroxyl group strongly directs incoming electrophiles to positions 4 and 6. The C2 position is already substituted. Therefore, electrophilic attack is anticipated at the C4 (para) and C6 (ortho) positions. The large chloropyrazine group at C2 sterically hinders the C3 and C1 positions, making substitution at C4 and C6 more likely. The regioselectivity is governed by factors including steric hindrance, electronic effects, and the specific nitrating agent used. dergipark.org.tr While specific studies on the nitration of this compound are not widely reported, the principles of phenol (B47542) nitration suggest a predictable outcome. researchgate.netchemrj.org
Table 1: Predicted Regioselectivity of Nitration on this compound
| Position | Activating/Deactivating Group | Steric Hindrance | Predicted Outcome |
| 3 | -OH (Ortho) / Pyrazinyl (Ortho) | High | Substitution highly unlikely |
| 4 | -OH (Para) | Low | Major product expected |
| 5 | -OH (Meta) | Low | Minor product or no substitution |
| 6 | -OH (Ortho) | Moderate | Possible minor product |
This table is based on established principles of electrophilic aromatic substitution. byjus.combdu.ac.indergipark.org.tr
The high activation of the phenolic ring by the -OH group allows halogenation to proceed readily, even without a Lewis acid catalyst. byjus.com Reaction with bromine water, for instance, typically leads to the formation of a white precipitate of 2,4,6-tribromophenol. savemyexams.comresearchgate.net To achieve monosubstitution, less polar solvents like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) are employed at low temperatures. mlsu.ac.in
In the case of this compound, halogenation is expected to follow a similar regiochemical pattern as nitration. The primary sites for substitution would be the C4 and C6 positions. Given the steric bulk of the pyrazinyl substituent, para-substitution at the C4 position is the most probable major outcome, leading to the formation of 4-halo-2-(6-chloropyrazin-2-yl)phenol. Electrophilic halogenations can also be achieved using N-halosuccinimides. scholaris.ca
Nucleophilic Substitution Reactions on the Chloropyrazine Moiety
The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. nih.gov This deficiency is further enhanced by the chlorine atom, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr). nih.govmdpi.com The chlorine atom on the pyrazine ring of this compound can be displaced by a variety of nucleophiles.
This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. masterorganicchemistry.compressbooks.pub Common nucleophiles used in such reactions include amines, alkoxides, and thiolates, leading to the corresponding substituted pyrazine derivatives. For example, reaction with various amines would yield N-substituted 6-(2-hydroxyphenyl)pyrazin-2-amines. These reactions are foundational for creating libraries of compounds for biological screening. mdpi.com
Oxidation and Reduction Reactions of Functional Groups
The functional groups within this compound allow for distinct oxidation and reduction transformations.
Oxidation: The phenolic moiety is susceptible to oxidation. ucr.edu Under controlled conditions, phenols can be oxidized to form quinones. ucr.edu The oxidation of chlorophenols has been studied electrochemically, showing a one-step process to a phenoxium ion which can then dimerize. uark.edu In the context of this compound, oxidation could potentially lead to quinone-type structures, although the reaction may be complex due to the presence of the pyrazine ring. The pyrazine ring itself is generally resistant to oxidation, but strong oxidizing agents can cleave the ring.
Reduction: The chloropyrazine moiety can undergo reduction. Catalytic hydrogenation can achieve hydrodechlorination, replacing the chlorine atom with hydrogen to yield 2-(pyrazin-2-yl)phenol. Under more forcing conditions, the pyrazine ring itself can be reduced. The classical idea of reduction involves the gain of electrons or the addition of hydrogen. ncert.nic.in
Cyclization and Rearrangement Reactions to Form Fused Heterocycles
The ortho-disposition of the phenolic hydroxyl group and the chloropyrazine ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems via intramolecular cyclization. researchgate.netcore.ac.uk This is a powerful strategy for building molecular complexity.
A key transformation is the intramolecular nucleophilic aromatic substitution (SₙAr), where the phenolic oxygen acts as an internal nucleophile. Upon deprotonation with a base to form the more nucleophilic phenoxide, it can attack the carbon atom bearing the chlorine on the pyrazine ring, displacing the chloride ion and forming a new ring. This process leads to the formation of pyrazino[2,3-b]benzofuran derivatives. Such cyclizations are a common and efficient method for constructing benzo-fused heterocycles. rsc.orgsioc-journal.cn Transition metal-catalyzed reactions, particularly using palladium, are also widely employed to facilitate such C-O bond-forming cyclizations. researchgate.netsioc-journal.cn
Role as a Building Block in Complex Organic Synthesis
Due to the versatile reactivity of its functional groups, this compound serves as a valuable organic building block. sigmaaldrich.comminakem.comcymitquimica.com Organic building blocks are functionalized molecules that act as foundational components for the assembly of more complex molecular architectures. sigmaaldrich.comcymitquimica.com
The key applications of this compound as a building block stem from:
Nucleophilic Substitution: The reactive chlorine atom allows for the introduction of a wide array of substituents onto the pyrazine ring, enabling the synthesis of diverse libraries of pyrazine derivatives. mdpi.com
Fused Heterocycle Synthesis: It is a direct precursor to tricyclic pyrazino[2,3-b]benzofuran systems, which are scaffolds of interest in medicinal chemistry and materials science. researchgate.netcore.ac.uksioc-journal.cn
Cross-Coupling Reactions: The chloro-pyrazine moiety can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of C-C and C-N bonds and further elaboration of the molecular structure. researchgate.net
This strategic combination of reactive sites makes this compound a versatile platform for constructing complex, polyfunctional molecules and fused heterocyclic systems. amazonaws.comresearchgate.net
Medicinal Chemistry Research and in Vitro Biological Target Interactions of 2 6 Chloropyrazin 2 Yl Phenol Analogues
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical modifications of a lead compound influence its biological activity. For analogues related to the 2-(6-chloropyrazin-2-yl)phenol scaffold, SAR investigations have primarily focused on the effects of various substituents on the core structure and the specific role of the phenolic hydroxyl group.
While comprehensive SAR studies on the exact this compound backbone are limited in publicly available literature, research on closely related pyrazine (B50134) and pyridine (B92270) heterocyclic systems provides valuable predictive insights.
For acetylcholinesterase (AChE) inhibition, studies on 2-chloro-3-hydrazinopyrazine derivatives have shown that the nature of the substituent on the hydrazone moiety is critical. The presence of a hydroxyl group on a connected phenyl ring was found to yield the highest inhibitory effect, suggesting that hydrogen-bonding capability in this region is important for activity. nih.gov
In the context of kinase inhibition, research on 2,6-disubstituted pyrazines as CSNK2A inhibitors revealed that a 4'-carboxyphenyl group at the 2-position of the pyrazine ring is optimal for activity. nih.gov Modifications at the 6-position indicated that incorporating groups like isopropoxyindole or an ortho-methoxy aniline (B41778) could enhance potency and improve selectivity over other kinases, such as PIM3. nih.gov
For topoisomerase inhibition, research on analogous 2-phenol-pyridine derivatives demonstrated that the position of substituents on an adjacent aryl ring significantly impacts dual inhibitory activity against Topoisomerase I and II. Specifically, the presence of hydroxyl and chloro groups at the meta or para positions of the phenyl ring at the 4-position of the pyridine core was favorable for both cytotoxic and topoisomerase inhibitory activities. nih.gov
| Scaffold | Target | Favorable Substituents/Positions | Reference |
|---|---|---|---|
| 2-Chloro-3-hydrazinopyrazine | Acetylcholinesterase (AChE) | Hydroxyl group on formyl-phenyl ring | nih.gov |
| 2,6-Disubstituted Pyrazine | CSNK2A Kinase | 4'-carboxyphenyl at C2; Isopropoxyindole or o-methoxy aniline at C6 | nih.gov |
| 2-Phenol-4-aryl-6-chlorophenyl Pyridine | Topoisomerase I/II | Hydroxyl or Chloro group at meta or para position of 4-aryl ring | nih.gov |
The phenolic hydroxyl (-OH) group is a key functional group in many pharmacologically active molecules. Its presence on the this compound scaffold is predicted to be crucial for biological efficacy. Phenolic hydroxyls can act as both hydrogen bond donors and acceptors, enabling critical interactions with amino acid residues within the active sites of target enzymes.
In studies of pyridine derivatives analogous to the title compound, the presence of a hydroxyl group was found to be favorable for achieving dual topoisomerase I and II inhibitory activity. nih.gov This suggests that the hydroxyl group may be involved in forming key hydrogen bonds with the enzyme or DNA-enzyme complex, contributing to the stabilization of the inhibitory interaction. This role as a hydrogen bond donor is a common mechanism by which phenolic compounds exert their biological effects.
In Vitro Enzyme Inhibition Studies
Analogues of this compound have been investigated for their inhibitory effects against a variety of enzymes in vitro. These studies are essential for determining the potency and selectivity of these compounds as potential therapeutic agents.
Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. nih.gov While various nitrogen-containing heterocyclic compounds, such as those based on pyrazole (B372694) and pyridazine (B1198779) scaffolds, have been developed as selective COX-2 inhibitors, specific in vitro inhibitory data for this compound analogues against COX-1 and COX-2 are not widely reported in the scientific literature. nih.govnih.gov
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov A series of 2-chloro-3-hydrazinopyrazine derivatives, which are structurally related to the title compound, were synthesized and evaluated for their AChE inhibitory activity. nih.gov
The results showed that several of these compounds exhibited potent AChE inhibition. nih.gov The compound CHP4, which features a hydroxyl group on the phenyl ring, demonstrated the strongest activity in the series with a half-maximal inhibitory concentration (IC₅₀) of 3.76 µM. nih.gov Another derivative, CHP5, also showed significant inhibition with an IC₅₀ value of 4.2 µM. nih.gov These activities, while less potent than the standard drug donepezil (B133215) (IC₅₀ = 0.53 µM), highlight the potential of the pyrazine scaffold for developing novel AChE inhibitors. nih.gov
| Compound | IC₅₀ (µM) |
|---|---|
| CHP4 | 3.76 |
| CHP5 | 4.2 |
| Donepezil (Reference) | 0.53 |
Data sourced from: Darband, et al. (2022). nih.gov
Pim Kinases: Pim kinases are a family of serine/threonine kinases that are often overexpressed in various cancers and are involved in promoting cell survival and proliferation. nih.gov As such, they are attractive targets for cancer therapy. Research has identified compounds with a pyrazine core as potent inhibitors of this kinase family. For instance, a series of 3-(pyrazin-2-yl)-1H-indazoles were discovered to be effective pan-Pim kinase inhibitors. semanticscholar.org Furthermore, other 2,6-disubstituted pyrazines have been optimized as inhibitors of the kinase CSNK2A, with concurrent efforts to ensure selectivity over Pim kinases, underscoring the relevance of the pyrazine scaffold in targeting these enzymes. nih.gov
TrkA: Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a role in nerve cell development and survival. While it is a target of interest for various pathologies, there is currently a lack of specific published research detailing the in vitro inhibition of TrkA by compounds directly analogous to this compound.
Topoisomerases: DNA topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them established targets for anticancer drugs. nih.gov A series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives, which share the 2-phenol moiety with the title compound, were synthesized and found to act as dual inhibitors of topoisomerase I and II. nih.gov Several compounds from this series, including those with specific hydroxyl and chloro substitutions on the 4-aryl ring, displayed moderate to strong dual inhibitory activity at a concentration of 100 µM. nih.gov This indicates that the general structure containing a phenol (B47542) linked to a halogenated nitrogen-containing heterocycle has potential for development as a topoisomerase inhibitor.
| Compound Class | Target | Activity Level | Key Structural Features | Reference |
|---|---|---|---|---|
| 2-Phenol-4-aryl-6-chlorophenyl Pyridines | Topoisomerase I & II | Moderate to strong inhibition at 100 µM | Compounds 10-15, 20, 22, 24, 28, 42, 49 | nih.gov |
Mentioned Compounds
| Compound Name/Identifier | Chemical Class | Mentioned Target/Activity |
|---|---|---|
| This compound | Pyrazinylphenol | Parent compound of the article |
| CHP4 ((E)-2-((2-(3-chloropyrazin-2-yl)hydrazono)methyl)phenol) | 2-Chloro-3-hydrazinopyrazine | AChE Inhibition |
| CHP5 ((E)-3-chloro-2-(2-(4-methoxybenzylidene)hydrazinyl)pyrazine) | 2-Chloro-3-hydrazinopyrazine | AChE Inhibition |
| Donepezil | Piperidine derivative | Reference AChE Inhibitor |
Receptor Binding Profiling and Interaction Analysis
Comprehensive receptor binding profiling data for this compound and its direct analogues are not extensively available in the public domain. However, the constituent chemical moieties, pyrazine and phenol, are present in a wide array of biologically active molecules known to interact with various receptors. For instance, derivatives of piperazine, a related nitrogen-containing heterocycle, have been extensively studied for their interaction with dopaminergic and serotonergic receptors. Specifically, certain arylpiperazine derivatives have shown high affinity for dopamine (B1211576) D2 and D3 receptors. nih.gov The exploration of how the specific substitution pattern of this compound influences binding to a wide range of receptors remains an area for further investigation.
In Vitro Antioxidant Activity Evaluation
The antioxidant potential of analogues of this compound has been investigated through various in vitro assays. A study on a series of 2-chloro-3-hydrazinopyrazine derivatives, which are structurally related to the target compound, provides valuable insights into their radical scavenging capabilities. nih.gov One particular analogue, (E)-2-((2-(3-chloropyrazin-2-yl)hydrazineylidene)methyl)phenol (referred to as CHP4), demonstrated notable antioxidant properties. nih.gov
The antioxidant activity of CHP4 was evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov In these assays, CHP4 was identified as the most potent antioxidant among the tested compounds in the series. nih.gov The presence of the phenolic hydroxyl group is a key structural feature contributing to the antioxidant activity of this class of compounds. Phenolic compounds are well-known antioxidants that can donate a hydrogen atom to stabilize free radicals. nih.govnih.gov
Table 1: In Vitro Antioxidant Activity of (E)-2-((2-(3-chloropyrazin-2-yl)hydrazineylidene)methyl)phenol (CHP4)
| Assay | Result for CHP4 | Reference Compound | Result for Reference |
|---|---|---|---|
| DPPH | IC50 = 24.18 µM | BHT | IC50 = 47.31 µM |
| ABTS | IC50 = 13.21 µM | BHT | IC50 = 28.11 µM |
| FRAP | 1.89 (absorbance at 593 nm) | BHT | 1.03 (absorbance at 593 nm) |
Data sourced from a study on 2-chloro-3-hydrazinopyrazine derivatives. nih.gov
Mechanistic Insights into In Vitro Biological Actions
To understand the potential mechanism of action for the observed biological activities of this compound analogues, molecular docking studies have been employed. In the case of the analogue (E)-2-((2-(3-chloropyrazin-2-yl)hydrazineylidene)methyl)phenol (CHP4), its inhibitory effect on acetylcholinesterase (AChE) was investigated through computational modeling. nih.gov
The molecular docking analysis revealed that CHP4 fits into the active site of the AChE enzyme. The model suggests that the compound is stabilized within the binding pocket through a network of interactions with key amino acid residues. These interactions are thought to include hydrogen bonds and hydrophobic interactions, which are crucial for the molecular recognition and stabilization of the ligand-enzyme complex. This computational approach provides a plausible hypothesis for the AChE inhibitory activity of this particular analogue, highlighting the importance of its specific chemical structure in binding to the enzyme's active site. nih.gov
Direct experimental evidence detailing the interaction of this compound or its close analogues with DNA is not prominently featured in the available research. However, the chemical nature of the phenolic moiety suggests potential for interaction with biological macromolecules like DNA. Phenolic compounds, particularly polyphenols, have been reported to interact with DNA through various mechanisms. These can include intercalation between the base pairs of the DNA double helix and binding to the minor groove. Such interactions can potentially influence DNA replication and transcription. The specific mode and affinity of binding are dependent on the structure of the phenolic compound.
Coordination Chemistry of 2 6 Chloropyrazin 2 Yl Phenol As a Ligand
Ligand Properties and Coordination Modes of the Pyrazine-Phenol Scaffold
The 2-(6-Chloropyrazin-2-yl)phenol molecule features a phenol (B47542) group attached to a pyrazine (B50134) ring. This structure is analogous to other pyrazine-phenol based ligands, which are known to be effective chelators for a variety of metal ions. The key features of this scaffold are the presence of both nitrogen and oxygen atoms that can act as donor sites for coordination with a metal center.
The pyrazine ring, with its two nitrogen atoms, offers potential coordination sites. The phenolic hydroxyl group provides an oxygen donor atom. It is anticipated that this compound would primarily act as a bidentate ligand, coordinating to a metal ion through one of the pyrazine nitrogen atoms and the deprotonated phenolic oxygen atom, forming a stable chelate ring. This coordination mode is common for similar pyrazine-phenol type ligands. In some instances, depending on the metal ion and reaction conditions, the second nitrogen of the pyrazine ring could also be involved in coordination, potentially leading to the formation of polynuclear complexes where the ligand bridges two metal centers.
The electronic properties of the pyrazine ring, influenced by the electron-withdrawing chloro substituent, can affect the coordination properties of the ligand. This substituent may modulate the basicity of the pyrazine nitrogens and, consequently, the stability of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is expected to follow standard procedures for the complexation of N,O-donor ligands. This typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction.
Complexation with Transition Metals (e.g., Copper, Manganese, Nickel, Cobalt, Zinc)
The complexation of this compound with first-row transition metals such as copper(II), manganese(II), nickel(II), cobalt(II), and zinc(II) is anticipated to yield a variety of coordination compounds. Based on studies of analogous pyrazine-phenol ligands, the stoichiometry of these complexes is likely to be either 1:1 or 1:2 (metal:ligand). smolecule.com The geometry of the resulting complexes would be dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand. For example, four-coordinate complexes may adopt a square planar or tetrahedral geometry, while six-coordinate complexes would likely be octahedral. smolecule.com
The synthesis would typically involve mixing a solution of the ligand with a solution of the respective metal chloride or acetate (B1210297) salt in a solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture. The resulting solid complex can then be isolated by filtration, washed, and dried.
Complexation with Uranyl Ions
Uranyl (UO₂²⁺) ions are known to form stable complexes with a variety of oxygen and nitrogen donor ligands. The coordination chemistry of the uranyl ion is dominated by the linear O=U=O moiety, with additional ligands coordinating in the equatorial plane. It is expected that this compound would coordinate to the uranyl ion in a bidentate fashion through the phenolic oxygen and a pyrazine nitrogen. This would result in a complex where the ligand occupies two positions in the equatorial plane of the uranyl center. The synthesis of such a complex would likely involve the reaction of uranyl acetate or nitrate (B79036) with the ligand in an appropriate solvent.
Spectroscopic and Structural Analysis of Coordination Compounds
The characterization of the metal complexes of this compound would rely on a combination of spectroscopic and structural techniques to elucidate their formation, composition, and geometry.
Absorption and Emission Spectroscopy of Metal Complexes
UV-Visible Absorption Spectroscopy: The electronic absorption spectra of the metal complexes are expected to differ significantly from that of the free ligand. The coordination of the ligand to a metal ion typically causes shifts in the intraligand π-π* and n-π* transitions. For transition metal complexes, additional d-d transitions may be observed in the visible region, which are characteristic of the specific metal ion and its coordination environment. The color of the complexes is a direct result of these d-d transitions.
Emission Spectroscopy: The fluorescence properties of the ligand are likely to be altered upon complexation. Coordination to a metal ion can either enhance or quench the fluorescence of the ligand. For instance, complexation with diamagnetic ions like Zn(II) might lead to enhanced emission, while paramagnetic ions like Cu(II) could quench the fluorescence. In the case of uranyl complexes, the characteristic green emission of the UO₂²⁺ ion might be observed, potentially sensitized by the coordinated ligand. eurjchem.com
Determination of Coordination Geometry and Stoichiometry
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching vibration of the phenolic group in the spectrum of the complex would indicate deprotonation and coordination of the phenolic oxygen. Shifts in the C=N and C=C stretching vibrations of the pyrazine ring would provide evidence for the involvement of the pyrazine nitrogen in coordination. New bands appearing at lower frequencies can be assigned to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations.
Elemental Analysis and Molar Conductance: Elemental analysis would be used to determine the empirical formula of the complexes, confirming the metal-to-ligand ratio. Molar conductivity measurements in a suitable solvent can help to determine whether the complexes are electrolytic or non-electrolytic in nature, providing insights into whether anions are coordinated to the metal or are present as counter-ions.
Redox Properties of this compound Metal Complexes
Extensive research has been conducted on the redox properties of transition metal complexes, which are crucial for applications in catalysis, materials science, and bioinorganic chemistry. nih.govnumberanalytics.comnih.gov The electrochemical behavior of these complexes, particularly how the metal center and the surrounding ligands participate in electron transfer processes, is a significant area of study. mdpi.commdpi.com Techniques such as cyclic voltammetry are instrumental in characterizing these properties, providing data on redox potentials and the reversibility of electron transfer events. numberanalytics.comscielo.org.zaonlineacademicpress.com
The electronic properties of a ligand, such as the presence of electron-donating or electron-withdrawing groups, play a critical role in modulating the redox potential of the coordinated metal center. nih.govnih.gov For instance, ligands with strong π-accepting properties can stabilize lower oxidation states of the metal, while electron-donating ligands tend to stabilize higher oxidation states. The structure of the ligand, including the nature of the coordinating atoms (e.g., N, O, S), also significantly influences the electrochemical behavior of the resulting metal complex. nih.govmdpi.com
In the context of ligands similar in structure to this compound, which contains both a phenol and a pyrazine moiety, one can anticipate a rich and complex redox chemistry upon coordination to a metal center. The phenolate (B1203915) oxygen and the pyrazine nitrogen atoms can act as coordination sites. The pyrazine ring, being electron-deficient, can participate in redox processes, and the chloro-substituent, an electron-withdrawing group, would further influence the electronic environment of the complex.
Supramolecular Chemistry Investigations Involving 2 6 Chloropyrazin 2 Yl Phenol
Exploration of Non-Covalent Interactions for Self-Assembly
Hydrogen Bonding Networks in Crystal Structures
Crystallographic data for 2-(6-Chloropyrazin-2-yl)phenol, which is essential for describing its hydrogen bonding network, has not been published.
Potential for Host-Guest Chemistry and Molecular Recognition
There are no available studies on the use of this compound as either a host or a guest molecule in host-guest chemistry, nor any data on its molecular recognition capabilities.
Applications in Directed Self-Assembly (e.g., Surface-Based Architectures)
No literature was found that describes the application of this compound in the formation of surface-based architectures through directed self-assembly.
A table of mentioned compounds is not applicable as no specific compounds related to the supramolecular chemistry of the subject molecule were discussed in any found literature.
Conclusion and Future Directions in Research on 2 6 Chloropyrazin 2 Yl Phenol
Summary of Key Academic Findings and Contributions
Academic research on 2-(6-Chloropyrazin-2-yl)phenol has primarily positioned it as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. A significant contribution is its documented use in the development of kinase inhibitors. For instance, the compound has been explicitly named as an intermediate in the synthesis of pyrazine (B50134) derivatives that act as inhibitors of MAP kinase interacting kinases (MNK1 and MNK2). google.com These kinases are implicated in various pathological conditions, including type 2 diabetes, obesity, and inflammatory disorders, highlighting the compound's relevance in medicinal chemistry. google.com
Furthermore, research on structurally related pyrazine-based compounds has underscored the potential of this chemical scaffold in targeting other kinases. Studies have detailed the design and synthesis of pyrazine derivatives as potent inhibitors of Tropomyosin receptor kinase A (TrkA). nih.gov The TrkA receptor is a key player in tumor growth, as well as inflammatory and neuropathic pain. nih.gov While these studies may not use this compound directly, the synthetic strategies and the biological activities observed for analogous structures provide a strong rationale for its utility in generating novel therapeutic agents. The core pyrazine-phenol structure is recognized for its potential to be elaborated into compounds that can fit into the ATP-binding sites of various kinases.
The synthesis of this compound itself has been described in the literature, typically involving a Suzuki coupling reaction between 2,6-dichloropyrazine (B21018) and a suitably protected hydroxyphenylboronic acid. google.com This established synthetic route provides a reliable method for accessing the compound for further chemical exploration. The research, therefore, establishes this compound as a key building block for creating libraries of pyrazine-based compounds for screening against various biological targets.
Unaddressed Research Questions and Challenges
Despite its utility as a synthetic intermediate, several research questions and challenges concerning this compound remain unaddressed. A primary gap is the lack of a comprehensive biological characterization of the compound itself. Its intrinsic biological activity, if any, is largely unknown. It is plausible that the compound may possess some level of inhibitory activity against various enzymes or receptors, which has not yet been systematically investigated.
Moreover, while a synthetic route is available, the optimization of this synthesis for large-scale production, improved yields, and greener chemistry principles presents an ongoing challenge. The development of more efficient and cost-effective synthetic methodologies would be beneficial for its broader application in drug discovery programs. grafiati.com
Another significant unknown is the full scope of its potential as a scaffold in medicinal chemistry. While its use in developing kinase inhibitors is documented, its applicability in targeting other classes of proteins remains largely unexplored. The structure-activity relationships (SAR) of derivatives of this compound are not well-defined. Systematic modifications of the pyrazine and phenol (B47542) rings could lead to the discovery of compounds with novel biological activities, but this requires extensive synthetic and screening efforts.
Finally, there is a lack of published data on the physicochemical properties of this compound, such as its solubility, stability, and metabolic profile. Such data would be crucial for its development as a lead compound or a drug candidate.
Emerging Avenues for Further Academic Exploration and Interdisciplinary Studies
The existing research provides a solid foundation for several emerging avenues of academic exploration. A key area for future investigation is the expansion of its application in the design and synthesis of inhibitors for a wider range of kinases. Given the success of pyrazine-based scaffolds against TrkA and MNK kinases, screening this compound-derived libraries against other cancer-related or inflammation-related kinases is a logical next step. google.comnih.gov
Interdisciplinary studies combining computational modeling and experimental work could accelerate the discovery of new applications for this compound. Docking studies could predict the binding of this compound and its virtual derivatives to the active sites of various proteins, guiding synthetic efforts towards the most promising targets. nih.gov Such an approach could unveil unexpected therapeutic potentials beyond kinase inhibition.
Furthermore, the pyrazine ring is a known isostere for other heterocyclic systems in medicinal chemistry. Research could explore the replacement of the pyrazine moiety in this compound with other heterocycles to generate novel scaffolds with potentially improved pharmacological properties. This could lead to the discovery of new chemical entities with enhanced potency, selectivity, or drug-like properties.
The development of novel synthetic methodologies for the functionalization of the this compound core is another promising research direction. This could involve the use of modern synthetic techniques such as C-H activation or flow chemistry to create a diverse range of derivatives in an efficient and sustainable manner. grafiati.com
Finally, exploring the potential of this compound in materials science or as a chemical probe for biological systems represents a truly interdisciplinary frontier. Its fluorescent properties, if any, or its ability to coordinate with metal ions could be investigated for applications in sensing, imaging, or catalysis.
Q & A
Q. How can the synthesis of 2-(6-Chloropyrazin-2-yl)phenol be optimized for high yield and purity in academic settings?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, between 6-chloropyrazine-2-boronic acid and 2-hydroxyphenyl derivatives. Key parameters include:
- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity .
- Solvent system : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Monitoring reaction progress via TLC and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.0–8.5 ppm) and hydroxyl groups (broad singlet near δ 5.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 207.03 for C₁₀H₆ClN₂O).
- FTIR : Peaks at ~3200 cm⁻¹ (O-H stretch) and ~1550 cm⁻¹ (C=N pyrazine ring).
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Crystallization : Slow evaporation from dichloromethane/methanol.
- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Analysis : Hydrogen-bonding patterns (e.g., O-H···N interactions) and torsion angles between pyrazine and phenol rings .
Advanced Research Questions
Q. What computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) using B3LYP/6-311+G(d,p) basis set:
- HOMO-LUMO gaps : To assess charge-transfer potential (e.g., HOMO localized on phenol, LUMO on pyrazine) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning.
- Solvent effects : Include polarizable continuum models (PCM) for aqueous or organic media.
Q. How does this compound interact with biological macromolecules, and what experimental designs validate these interactions?
- Methodological Answer :
- Protein binding : Fluorescence quenching assays with bovine serum albumin (BSA) to calculate binding constants (Kb) via Stern-Volmer plots .
- Docking studies : AutoDock Vina to simulate interactions with enzyme active sites (e.g., cytochrome P450).
- Cellular assays : Cytotoxicity screening in HEK293 cells (MTT assay) with IC₅₀ determination .
Q. What strategies address contradictory data in the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH-dependent stability studies : Use UV-Vis spectroscopy (200–400 nm) in buffers (pH 2–12) to track degradation (e.g., hydrolysis of the C-Cl bond).
- Kinetic analysis : Pseudo-first-order rate constants and Arrhenius plots for thermal degradation .
- Controlled atmosphere : Perform experiments under N₂ to rule out oxidative pathways.
Q. How can hydrogen-bonding networks in this compound crystals be engineered for material science applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
